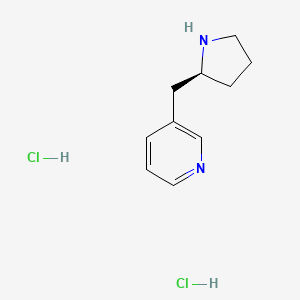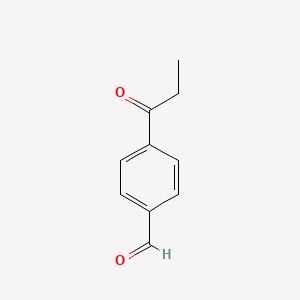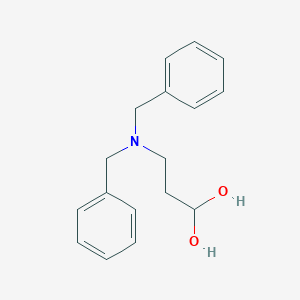
3-(Dibenzylamino)propane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibenzylamino)propane-1,1-diol is an organic compound with the molecular formula C17H21NO2 It is an amino alcohol, characterized by the presence of both amine and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)propane-1,1-diol typically involves the reaction of dibenzylamine with a suitable precursor. One common method involves the reaction of dibenzylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by the dibenzylamino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dibenzylamino)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Dibenzylamino)propane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dibenzylamino)propane-1,1-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol groups can participate in hydrogen bonding. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dibenzylamino)propane-1,2-diol: This compound is similar in structure but has an additional hydroxyl group at the second carbon position.
2-(Dibenzylamino)propane-1,3-dithiol: This compound contains sulfur atoms instead of oxygen, which can affect its chemical properties and reactivity.
Uniqueness
3-(Dibenzylamino)propane-1,1-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality as both an amine and an alcohol makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3-(dibenzylamino)propane-1,1-diol |
InChI |
InChI=1S/C17H21NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 |
InChI-Schlüssel |
ULSYVNHLMCPTOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCC(O)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


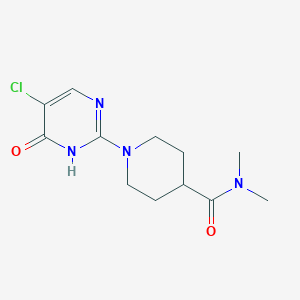
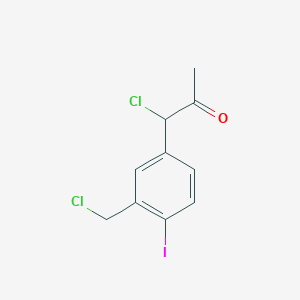
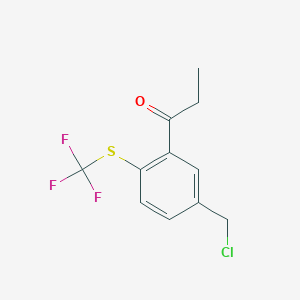
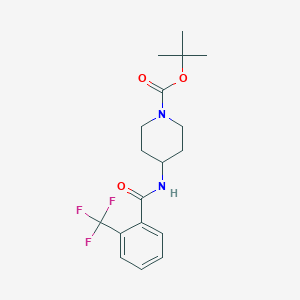


![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
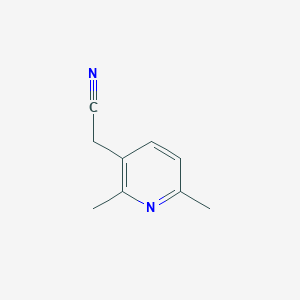
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
